

# physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

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## Compound of Interest

Compound Name: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

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## In-Depth Technical Guide: 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-N,N-dimethylpropan-1-amine hydrobromide**, a key building block in pharmaceutical synthesis. This document details its characteristics, outlines experimental protocols for its synthesis and purification, and illustrates its application in the synthesis of the antidepressant, citalopram.

## Core Physical and Chemical Properties

**3-Bromo-N,N-dimethylpropan-1-amine hydrobromide** is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5845-30-7	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>13</sub> Br <sub>2</sub> N	[1]
Molecular Weight	246.97 g/mol	[1]
Melting Point	107-109 °C	[2]
Boiling Point	484.7 °C at 760 mmHg (Predicted)	[2]
Density	1.45 g/cm <sup>3</sup> (Predicted)	[2]
pKa	10.2 (for the free amine, N,N-dimethylpropylamine)	[4]
Solubility	Soluble in water.	[5]
Appearance	Solid	

## Spectroscopic Data

Detailed spectroscopic data for **3-Bromo-N,N-dimethylpropan-1-amine hydrobromide** is not readily available in public literature. However, commercial suppliers often provide this data upon request with purchase. The expected spectral characteristics are as follows:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons and the three methylene groups of the propyl chain. The methylene group adjacent to the bromine atom would be the most deshielded, followed by the methylene group adjacent to the nitrogen atom.
- <sup>13</sup>C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two equivalent N-methyl carbons and the three carbons of the propyl chain.
- FTIR: The infrared spectrum would likely show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as vibrations associated with the C-N and C-Br bonds.
- Mass Spectrometry: The mass spectrum of the free amine (after deprotonation of the hydrobromide salt) would be expected to show a molecular ion peak and fragmentation

patterns typical for alkylamines and alkyl bromides, including the characteristic isotopic pattern for bromine.

## Experimental Protocols

### Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

A common method for the synthesis of **3-Bromo-N,N-dimethylpropan-1-amine hydrobromide** involves the reaction of 3-(dimethylamino)-1-propanol with hydrobromic acid.

Reaction:

Materials:

- 3-(Dimethylamino)-1-propanol
- 48% Hydrobromic acid
- Concentrated sulfuric acid

Procedure:

This synthesis is adapted from a general procedure for the preparation of alkyl bromides from alcohols.<sup>[6]</sup>

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-(dimethylamino)-1-propanol.
- With cooling and stirring, slowly add a 25% excess of 48% aqueous hydrobromic acid.<sup>[6]</sup>
- Carefully add a catalytic amount of concentrated sulfuric acid.<sup>[6]</sup>
- Heat the mixture to reflux for several hours to ensure complete reaction.<sup>[6]</sup>
- After reflux, allow the mixture to cool to room temperature.

- The product can be isolated by distillation or extraction. For purification, the reaction mixture is typically neutralized, and the free amine is extracted with an organic solvent. The hydrobromide salt is then precipitated by treating the organic solution with HBr.

## Purification by Recrystallization

The crude **3-Bromo-N,N-dimethylpropan-1-amine hydrobromide** can be purified by recrystallization.

General Protocol:

A mixed solvent system is often effective for the recrystallization of amine hydrobromide salts.  
[7]

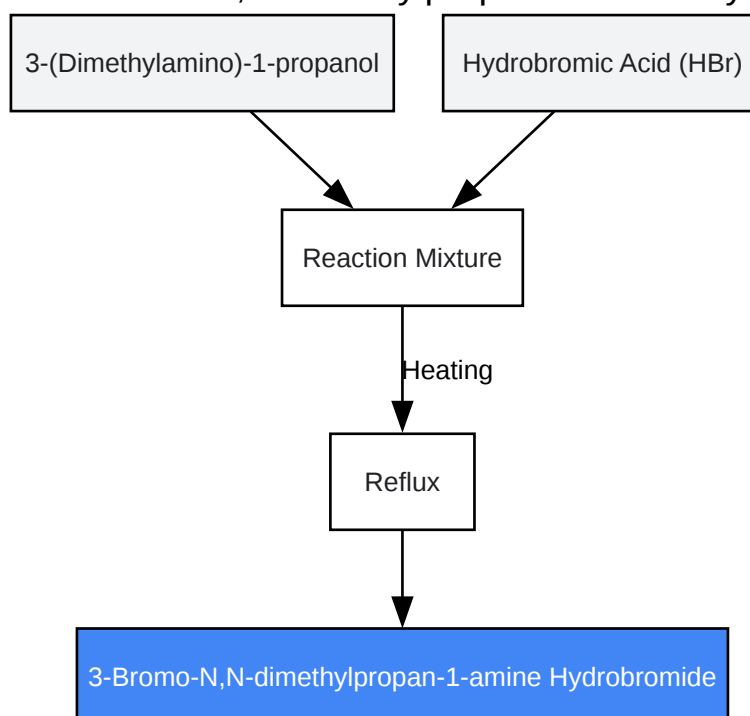
- Solvent Selection: A good starting point is a mixture of a polar solvent like ethanol or isopropanol, in which the compound is soluble at elevated temperatures, and a less polar anti-solvent like diethyl ether or hexane, in which the compound is sparingly soluble.[7]
- Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).[7]
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
- Crystallization: Slowly add the anti-solvent to the hot solution until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.[7]
- Drying: Dry the purified crystals under vacuum.

## Mandatory Visualizations

## Logical Relationship: Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

The following diagram illustrates a common synthetic route to the target compound.

### Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

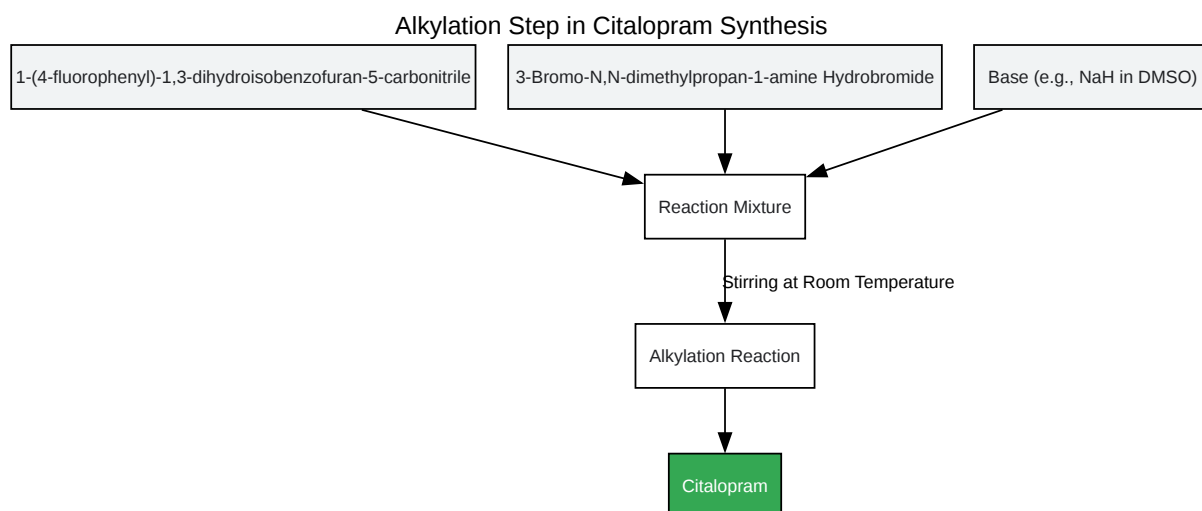


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Caption: A simplified workflow for the synthesis of **3-Bromo-N,N-dimethylpropan-1-amine hydrobromide**.

## Experimental Workflow: Synthesis of Citalopram

**3-Bromo-N,N-dimethylpropan-1-amine hydrobromide** is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram.<sup>[8][9][10][11]</sup> The following diagram outlines the final alkylation step in a common synthetic route to citalopram.



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Caption: Workflow for the N-alkylation step in the synthesis of Citalopram.

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